Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
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Overview
Description
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . It is a solid substance that is typically stored at 4°C . This compound is known for its unique structure, which includes a thieno[3,4-b]pyridine core with methyl groups at the 2 and 4 positions and a carboxylate ester at the 7 position.
Preparation Methods
The synthesis of Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate involves several steps. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Mechanism of Action
The mechanism by which Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate can be compared with other similar compounds, such as:
- Methyl 2,4-dimethylthieno[3,4-b]pyridine-5-carboxylate
- Methyl 2,4-dimethylthieno[3,4-b]pyridine-6-carboxylate These compounds share a similar thieno[3,4-b]pyridine core but differ in the position of the carboxylate ester group. The unique positioning of functional groups in this compound may result in distinct chemical properties and reactivity .
Properties
IUPAC Name |
methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKLJMKZKYIMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(SC=C12)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503366 |
Source
|
Record name | Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74695-25-3 |
Source
|
Record name | Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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